molecular formula C21H16N2O2 B13144599 1-Amino-2-(4-methylanilino)anthracene-9,10-dione CAS No. 60190-22-9

1-Amino-2-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B13144599
CAS No.: 60190-22-9
M. Wt: 328.4 g/mol
InChI Key: SKAAQVAKEPRQLS-UHFFFAOYSA-N
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Description

1-Amino-2-(p-tolylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is commonly used as a dye. The compound’s structure consists of an anthracene backbone with amino groups at the 1 and 2 positions and a p-tolylamino group at the 2 position. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione can be synthesized through several methods:

Industrial Production Methods: Industrial production of 1-Amino-2-(p-tolylamino)anthracene-9,10-dione often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-2-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

1-Amino-2-(p-tolylamino)anthracene-9,10-dione is compared with other anthraquinone derivatives:

Uniqueness: 1-Amino-2-(p-tolylamino)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical properties and enhances its applicability in various fields .

Biological Activity

1-Amino-2-(4-methylanilino)anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This compound's structure, characterized by a fused three-ring anthracene backbone with amino and methylaniline substituents, underpins its chemical reactivity and biological properties.

  • Molecular Formula : C21H16N2O2
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 60190-22-9
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows the compound to intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has shown inhibitory effects on topoisomerase enzymes, which are critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to cell death, particularly in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant potential as an anticancer agent. It has been shown to inhibit protein kinase CK2, an enzyme implicated in various cancers due to its role in cell proliferation and survival.

A study demonstrated that derivatives of this compound could effectively reduce tumor cell viability in vitro by inducing apoptosis through the activation of caspases and the generation of ROS .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial effects against various pathogens. Studies have reported that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
1-Amino-4-(methylamino)anthracene-9,10-dioneC15H12N2O2Contains a methylamino group; exhibits similar biological activities.
1-Amino-4-anilinoanthracene-9,10-dioneC15H12N2O2Lacks the methyl group; potential anticancer properties but different reactivity profile.
1-Amino-4-(cyclohexylamino)anthracene-9,10-dioneC21H20N2O2Features a cyclohexylamino substituent; may show different solubility and biological activity compared to methylanilino derivative.

Study on Anticancer Activity

In a notable study published in ResearchGate, researchers synthesized several amino-anthracene derivatives and evaluated their effects on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in breast cancer models compared to controls .

Antimicrobial Efficacy Evaluation

Another study assessed the antimicrobial properties of various anthraquinone derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Properties

CAS No.

60190-22-9

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-2-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16-18(19(17)22)21(25)15-5-3-2-4-14(15)20(16)24/h2-11,23H,22H2,1H3

InChI Key

SKAAQVAKEPRQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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